1-methyl-4-phenyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-methyl-4-phenyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Scientific Research Applications
Discovery and Optimization
Research has focused on the discovery and optimization of compounds with similar structures for their potential biological activities. For instance, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high-throughput screening, showcases the critical role of the triazine heterocycle for potency and selectivity, highlighting the importance of phenyl group substitution in enhancing pharmacokinetic profiles (Thalji et al., 2013).
Structural Characterization and Analysis
The structural characterization and analysis of biologically active derivatives of 1,2,4-triazoles reveal the significance of intermolecular interactions in determining the properties of these compounds. Studies such as those by Shukla et al. (2017), employing single-crystal X-ray diffraction and computational methods, have elucidated the role of these interactions in molecular packing, offering insights into their potential applications in drug design and development (Shukla et al., 2017).
Antineoplastic and Antimicrobial Applications
Compounds structurally related to the queried molecule have been evaluated for their antineoplastic and antimicrobial activities. The evaluation of a novel 1,2,4-triazole derivative against Dalton’s lymphoma ascitic in mice demonstrated significant anticancer activity, showcasing the potential of such derivatives in cancer therapy (Arul & Smith, 2016). Additionally, derivatives have been synthesized and tested for their antimicrobial properties, with some showing significant activity against various microbial strains, underscoring their utility in addressing antimicrobial resistance (Suresh, Lavanya, & Rao, 2016).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies and pharmacological evaluations of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have provided detailed insights into the anti-cancer properties of these compounds. The research highlights the tautomeric properties, conformations, and the mechanism behind their anti-cancer activities, with some derivatives showing promising binding affinities and anti-cancer potential (Karayel, 2021).
Antimicrobial Activity and Synthesis
The synthesis and evaluation of antimicrobial activity of new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties represent another avenue of research. These compounds have shown significant antimicrobial activity, further expanding the application of such derivatives in combating microbial infections (Dalloul et al., 2017).
properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(3-phenylpropanoyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-25-23(29)27(20-12-6-3-7-13-20)22(24-25)19-11-8-16-26(17-19)21(28)15-14-18-9-4-2-5-10-18/h2-7,9-10,12-13,19H,8,11,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPRBCYHNHGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one |
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